molecular formula C27H27N3O5 B5489762 N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide

N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide

Cat. No. B5489762
M. Wt: 473.5 g/mol
InChI Key: PQUFFMVRPADFGW-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide” is a chemical compound with the linear formula C23H19N3O4 . It has a molecular weight of 401.426 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of such compounds often involves carbonylation reactions . Carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products including aldehydes, ketones, esters, amides, and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C23H19N3O4 . For a more detailed structural analysis, techniques such as IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis can be used .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the benzylamino carbonyl and nitrophenyl vinyl groups. For instance, benzylic halides typically react via SN2 or SN1 pathways, depending on their substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 401.426 and a linear formula of C23H19N3O4 . For more detailed physical and chemical properties, specific tests and analytical data would be required .

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. Therefore, the buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazard information, a Material Safety Data Sheet (MSDS) should be consulted .

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5/c1-2-3-16-35-24-14-12-22(13-15-24)26(31)29-25(18-21-10-7-11-23(17-21)30(33)34)27(32)28-19-20-8-5-4-6-9-20/h4-15,17-18H,2-3,16,19H2,1H3,(H,28,32)(H,29,31)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUFFMVRPADFGW-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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